molecular formula C16H19N3O B5310873 8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane

8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B5310873
M. Wt: 269.34 g/mol
InChI Key: WFFUATCUTBHASI-UHFFFAOYSA-N
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Description

8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound that features a unique structure combining a quinoxaline moiety with an oxa-azaspirodecane framework. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

8-quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-5-14-13(4-1)17-12-15(18-14)19-9-7-16(8-10-19)6-3-11-20-16/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFUATCUTBHASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically involves the formation of an intermediate spirocyclic compound, which is then further functionalized to introduce the quinoxaline moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the spirocyclic core and subsequent functionalization to introduce the desired substituents.

Chemical Reactions Analysis

Types of Reactions

8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the quinoxaline moiety or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoxaline ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced quinoxaline moieties.

Scientific Research Applications

8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane is unique due to the presence of both the quinoxaline moiety and the oxa-azaspirodecane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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